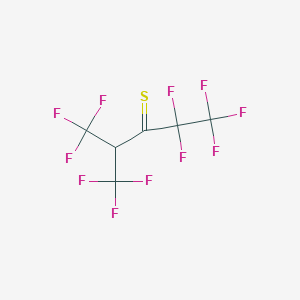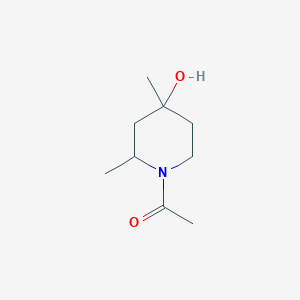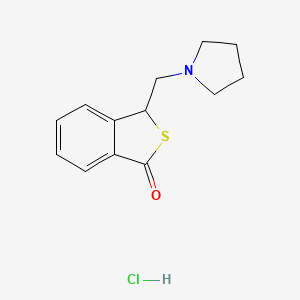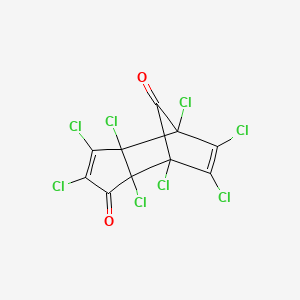
2-Propylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylbenzoyl chloride, also known as 4-propylbenzoyl chloride, is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride where a propyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propylbenzoyl chloride can be synthesized through the reaction of 2-propylbenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group . The general reaction is as follows:
C10H12O2+SOCl2→C10H11ClO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents instead of thionyl chloride. These methods can offer higher yields and better control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiols (RSH) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
Carboxylic Acids: Formed from oxidation.
Alcohols: Formed from reduction .
Applications De Recherche Scientifique
2-Propylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-propylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may modify proteins or other biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Benzoyl Chloride: Lacks the propyl group, making it less hydrophobic and less sterically hindered.
4-Methylbenzoyl Chloride: Contains a methyl group instead of a propyl group, leading to different reactivity and steric effects.
4-Ethylbenzoyl Chloride: Contains an ethyl group, offering intermediate properties between benzoyl chloride and 2-propylbenzoyl chloride.
Uniqueness: this compound is unique due to the presence of the propyl group, which influences its reactivity, hydrophobicity, and steric effects. This makes it suitable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
63620-04-2 |
|---|---|
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
2-propylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3 |
Clé InChI |
LYWWXYXEBZWIFY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CC=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-](/img/structure/B13798168.png)
![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)


![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)



![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)


![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
